molecular formula C11H20N2O B13227770 2-(Cyclopentylamino)cyclopentane-1-carboxamide

2-(Cyclopentylamino)cyclopentane-1-carboxamide

Katalognummer: B13227770
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: NAKUWILJWOVUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylamino)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopentylamino group attached to a cyclopentane ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(Cyclopentylamino)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted cyclopentane derivatives, amines, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylamino)cyclopentane-1-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylamino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-(Cyclopentylamino)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-(cyclopentylamino)cyclopentane-1-carboxamide

InChI

InChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)

InChI-Schlüssel

NAKUWILJWOVUEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC2CCCC2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.